6-Methyl-5-nitro-1,3-diazinane-2,4-dione

Catalog No.
S12808712
CAS No.
M.F
C5H7N3O4
M. Wt
173.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-5-nitro-1,3-diazinane-2,4-dione

Product Name

6-Methyl-5-nitro-1,3-diazinane-2,4-dione

IUPAC Name

6-methyl-5-nitro-1,3-diazinane-2,4-dione

Molecular Formula

C5H7N3O4

Molecular Weight

173.13 g/mol

InChI

InChI=1S/C5H7N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h2-3H,1H3,(H2,6,7,9,10)

InChI Key

VVRAXLATIMZXHI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1)[N+](=O)[O-]

6-Methyl-5-nitro-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound characterized by a six-membered ring structure that includes two nitrogen atoms. This compound features a nitro group at the 5-position and carbonyl groups at the 2 and 4 positions, which classify it within the diazinane family. Its molecular formula is C₇H₈N₄O₄, and it is known for its potential applications in various fields, including medicinal chemistry and material science.

  • Reduction: The nitro group can be reduced to form an amino group using reducing agents like hydrogen in the presence of palladium on carbon.
  • Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: Although less common due to the stability of the nitro group, oxidation reactions can occur under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas for reduction, nucleophiles such as amines for substitution, and strong oxidizing agents like potassium permanganate for oxidation.

Research into the biological activity of 6-Methyl-5-nitro-1,3-diazinane-2,4-dione indicates potential antimicrobial and anticancer properties. The mechanism of action likely involves its interaction with biological molecules where the nitro group can undergo bioreduction to form reactive intermediates that affect cellular components. This interaction may interfere with DNA synthesis and repair mechanisms, contributing to its biological effects.

The synthesis of 6-Methyl-5-nitro-1,3-diazinane-2,4-dione typically involves the nitration of 1,3-diazinane-2,4-dione under controlled conditions. The process generally includes:

  • Nitration Reaction: Treating 1,3-diazinane-2,4-dione with a nitrating agent such as nitric acid at low temperatures to selectively introduce the nitro group at the 5-position.
  • Industrial Production: In industrial settings, continuous flow nitration processes may be employed to enhance yield and purity by maintaining optimal reaction conditions.

6-Methyl-5-nitro-1,3-diazinane-2,4-dione has several applications:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies: The compound is investigated for its potential therapeutic uses in treating infections and cancers.
  • Material Science: It is utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Studies on the interactions of 6-Methyl-5-nitro-1,3-diazinane-2,4-dione with various biological targets are ongoing. The focus is on understanding how the compound’s nitro group can be reduced to reactive intermediates that may lead to cytotoxic effects or influence metabolic pathways. These studies aim to elucidate its potential as an effective therapeutic agent.

Several compounds share structural similarities with 6-Methyl-5-nitro-1,3-diazinane-2,4-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-Diazinane-2,4-dioneLacks nitro group; simpler structureDifferent reactivity and applications
5-Nitro-1,2,4-triazole-3-oneContains a nitro group but different ring structureUsed in different biological contexts
5-Nitro-1,2,3-triazoleSimilar nitro functionality; distinct propertiesVaries in reactivity due to different ring system
Primidone (5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione)Contains diazinane structure; used as an antiepileptic drugSpecific therapeutic application in neurology

Uniqueness: The uniqueness of 6-Methyl-5-nitro-1,3-diazinane-2,4-dione lies in its specific combination of functional groups—both nitro and carbonyl—which imparts distinct chemical reactivity and potential biological activities not observed in other similar compounds. This makes it particularly valuable for research and industrial applications.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.04365571 g/mol

Monoisotopic Mass

173.04365571 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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